

Physicochemical Profile of 1,5-Anhydro-D-mannitol Peracetate: A Technical Guide

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Compound of Interest

Compound Name: *1,5-Anhydro-D-mannitol peracetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of **1,5-Anhydro-D-mannitol peracetate**, a fully acetylated derivative of 1,5-Anhydro-D-mannitol. Due to the limited availability of direct experimental data on the peracetate form, this document synthesizes information from its parent compound, related acetylated derivatives, and established chemical principles to offer a robust predictive profile.

Core Physicochemical Characteristics

The properties of **1,5-Anhydro-D-mannitol peracetate** are primarily derived from the acetylation of all four hydroxyl groups of the parent compound, 1,5-Anhydro-D-mannitol. This chemical modification significantly alters its physical and chemical properties, most notably its polarity and solubility.

Predicted and Comparative Data

The following tables summarize the known physicochemical data for the parent compound, 1,5-Anhydro-D-mannitol, and a closely related isomer, 2,5-Anhydro-D-mannitol tetraacetate, to provide a comparative basis for the predicted properties of **1,5-Anhydro-D-mannitol peracetate**.

Table 1: Physicochemical Data of 1,5-Anhydro-D-mannitol (Parent Compound)

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₅	[1]
Molecular Weight	164.16 g/mol	[1]
Appearance	White Solid	
Melting Point	155 °C	
Solubility	Highly soluble in water.	

Table 2: Physicochemical Data of 2,5-Anhydro-D-mannitol Tetraacetate (Isomer)

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀ O ₉	[2]
Molecular Weight	332.3 g/mol	[2]
Storage Temperature	10°C - 25°C	[2]

Based on the structure of 1,5-Anhydro-D-mannitol, its peracetate derivative would be 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-mannitol. The addition of four acetyl groups (C₂H₃O) to the parent molecule (C₆H₁₂O₅) results in the following predicted properties for **1,5-Anhydro-D-mannitol peracetate**:

Table 3: Predicted Physicochemical Properties of **1,5-Anhydro-D-mannitol Peracetate**

Property	Predicted Value/Characteristic	Justification
Molecular Formula	C ₁₄ H ₂₀ O ₉	Addition of four C ₂ H ₂ O groups to C ₆ H ₁₂ O ₅ .
Molecular Weight	332.30 g/mol	Calculated from the molecular formula.
Appearance	Crystalline solid	Typical for peracetylated sugars.
Solubility	Low solubility in water; High solubility in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) and liquid/supercritical CO ₂ . [3] [4]	Acetylation significantly reduces polarity.
Melting Point	Likely to be a sharp melting point, characteristic of a crystalline solid.	Expected for a pure, crystalline compound.

Experimental Protocols

The synthesis of **1,5-Anhydro-D-mannitol peracetate** involves the acetylation of 1,5-Anhydro-D-mannitol. Several established methods for the peracetylation of sugar alcohols can be adapted for this purpose.

General Peracetylation Protocol

A common and effective method for the peracetylation of carbohydrates involves the use of acetic anhydride in the presence of a base catalyst such as pyridine or a solid catalyst like sodium acetate.

Materials:

- 1,5-Anhydro-D-mannitol

- Acetic anhydride (excess)
- Pyridine (anhydrous) or Sodium Acetate
- Dichloromethane (DCM) or Chloroform (as solvent, optional)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Dissolution:** Dissolve 1,5-Anhydro-D-mannitol in a suitable volume of anhydrous pyridine or a mixture of pyridine and DCM in a round-bottom flask.
- **Acetylation:** Cool the solution in an ice bath and slowly add an excess of acetic anhydride (typically 5-10 equivalents per hydroxyl group) dropwise with stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the mixture in an ice bath and slowly add cold water or ice to quench the excess acetic anhydride.
- **Extraction:** Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- **Washing:** Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the

crude product.

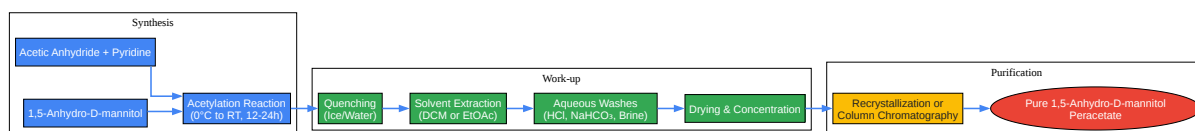
- Purification: The crude **1,5-Anhydro-D-mannitol peracetate** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A two-step industrial process for peracetylation of sugar alcohols involves an initial partial acetylation with acetic acid, followed by completion of the reaction with acetic anhydride and an alkali acetate catalyst.[5]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **1,5-Anhydro-D-mannitol peracetate**.



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Synthesis and Purification Workflow for **1,5-Anhydro-D-mannitol Peracetate**.

Spectral Data Interpretation

While experimental spectra for **1,5-Anhydro-D-mannitol peracetate** are not readily available in the public domain, the expected spectral features can be predicted based on its structure and data from related compounds.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show characteristic signals for the protons of the pyranose ring and the acetyl groups. The ring protons would likely appear in the region of 3.5-5.5 ppm, with their chemical shifts and coupling constants being indicative of their stereochemical environment. The protons of the four acetyl groups would give rise to sharp singlet signals in the upfield region, typically around 1.9-2.2 ppm, each integrating to 3 protons.

^{13}C NMR Spectroscopy

In the ^{13}C NMR spectrum, the carbon atoms of the pyranose ring are expected to resonate in the range of 60-100 ppm. The carbonyl carbons of the acetyl groups would appear significantly downfield, around 170 ppm, while the methyl carbons of the acetyl groups would be found in the upfield region, around 20-21 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of acetylated carbohydrates often shows fragmentation patterns corresponding to the loss of acetyl groups and cleavage of the sugar ring. The molecular ion peak (M^+) at m/z 332.30 may be observed, although it can be weak. More prominent peaks would likely correspond to fragments resulting from the loss of acetic acid ($\text{M}-60$) or ketene ($\text{M}-42$).

Applications in Research and Development

Peracetylated carbohydrates like **1,5-Anhydro-D-mannitol peracetate** serve as important intermediates in synthetic carbohydrate chemistry. The acetyl protecting groups can be selectively removed to allow for further chemical modifications at specific positions. Their increased solubility in organic solvents facilitates reactions that are not feasible with the parent hydrophilic polyol. In drug development, such derivatives can be used as lipophilic precursors to improve bioavailability, which are then hydrolyzed in vivo to release the active polyol.

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- To cite this document: BenchChem. [Physicochemical Profile of 1,5-Anhydro-D-mannitol Peracetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12293211#physicochemical-characteristics-of-1-5-anhydro-d-mannitol-peracetate]

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